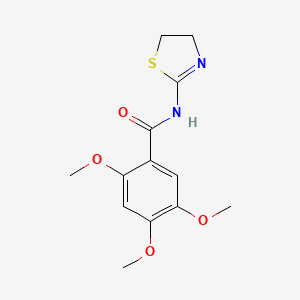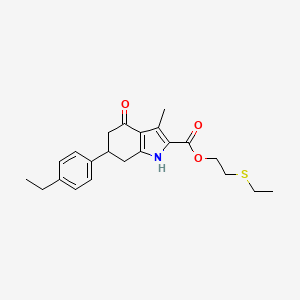
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide, commonly known as DTBM, is a chemical compound that has been of significant interest in scientific research. DTBM is a thiazole derivative that has been synthesized using various methods.
Mécanisme D'action
DTBM's mechanism of action is not fully understood. However, studies have shown that DTBM inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. DTBM has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, DTBM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DTBM's biochemical and physiological effects have been extensively studied. DTBM has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, DTBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DTBM has also been shown to have antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
DTBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, DTBM has been extensively studied, and its biochemical and physiological effects are well understood. However, DTBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, DTBM's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
Several future directions for DTBM research can be explored. One possible direction is to study the effects of DTBM on different types of cancer cells. Additionally, the development of DTBM derivatives with improved solubility and potency can be explored. Another possible direction is to study the effects of DTBM on other diseases, such as neurodegenerative diseases. Finally, the development of DTBM-based drug delivery systems can be explored to improve its therapeutic potential.
Conclusion:
In conclusion, DTBM is a thiazole derivative that has potential therapeutic properties. DTBM has been extensively studied, and its biochemical and physiological effects are well understood. DTBM's mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. DTBM has several advantages for lab experiments, but it also has some limitations. Several future directions for DTBM research can be explored, including the development of DTBM derivatives, studying its effects on different types of cancer cells, and exploring its potential in other diseases.
Applications De Recherche Scientifique
DTBM has been widely used in scientific research due to its potential therapeutic properties. Studies have shown that DTBM has antitumor, anti-inflammatory, and antioxidant activities. DTBM has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DTBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DTBM has also been shown to have antioxidant activity by scavenging free radicals.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-17-9-7-11(19-3)10(18-2)6-8(9)12(16)15-13-14-4-5-20-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMLDQOGGMSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NCCS2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4795050.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)

![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
